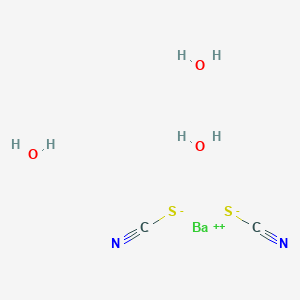

Barium thiocyanate trihydrate

Vue d'ensemble

Description

Barium thiocyanate trihydrate, also known as this compound, is a chemical compound with the molecular formula Ba(SCN)₂•3H₂O. It is a colorless, water-soluble salt that is highly hygroscopic and toxic upon ingestion. This compound is used in various industrial applications, including dyeing textiles and photographic solutions .

Méthodes De Préparation

Barium thiocyanate trihydrate can be synthesized by dissolving barium metal or barium nitrate in a solution of thiocyanic acid . The reaction typically involves the following steps:

Dissolution of Barium Metal or Barium Nitrate: Barium metal or barium nitrate is dissolved in thiocyanic acid.

Crystallization: The solution is then allowed to crystallize, forming this compound.

Industrial production methods often involve the use of barium hydroxide and ammonium thiocyanate as raw materials .

Analyse Des Réactions Chimiques

Barium thiocyanate trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Substitution: The thiocyanate group can be substituted with other functional groups under specific conditions.

Complex Formation: It can form complexes with various metal ions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like halogens . Major products formed from these reactions include barium sulfate and various thiocyanate derivatives.

Applications De Recherche Scientifique

Barium thiocyanate trihydrate has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thiocyanate compounds.

Biology: It is used in biochemical assays and as a tracer in biological studies.

Medicine: It has limited applications due to its toxicity but can be used in specific diagnostic tests.

Industry: It is used in dyeing textiles, photographic solutions, and the production of other thiocyanate salts

Mécanisme D'action

The mechanism by which barium thiocyanate trihydrate exerts its effects involves the release of thiocyanate ions (SCN⁻). These ions can interact with various molecular targets, including metal ions and enzymes, leading to the formation of complexes and inhibition of enzymatic activity . The pathways involved include redox reactions and substitution reactions.

Comparaison Avec Des Composés Similaires

Barium thiocyanate trihydrate can be compared with other thiocyanate salts such as:

Ammonium thiocyanate: Used in the manufacture of herbicides and as a stabilizing agent in photography.

Potassium thiocyanate: Used in the synthesis of organic compounds and as a reagent in analytical chemistry.

Sodium thiocyanate: Used in the textile industry and as a reagent in chemical synthesis.

The uniqueness of this compound lies in its specific applications in dyeing textiles and photographic solutions, as well as its high solubility in water and alcohols .

Activité Biologique

Barium thiocyanate trihydrate (Ba(SCN)₂·3H₂O) is an inorganic compound known for its diverse applications in analytical chemistry and its biological implications. This article explores its biological activity, including toxicity, mechanisms of action, and relevant case studies.

This compound is typically encountered as a white crystalline solid that is soluble in water. It can be synthesized through the reaction of barium hydroxide with ammonium thiocyanate:

This compound exhibits endothermic properties, making it an interesting subject for thermodynamic studies.

Toxicity Profile

Barium thiocyanate is recognized for its toxicological effects. The barium ion can lead to several health issues, including:

- Respiratory Issues : Inhalation of dust can cause airway irritation and respiratory distress.

- Gastrointestinal Disturbances : Ingestion may result in severe gastrointestinal irritation, muscle twitching, and paralysis due to hypokalemia (low potassium levels) and hypertension .

- Thyroid Function Interference : Thiocyanate ions can inhibit iodine uptake, potentially leading to hypothyroidism with prolonged exposure .

The compound's safety data sheet emphasizes the need for strict handling precautions due to these toxic effects .

The biological activity of barium thiocyanate is largely attributed to its interactions at the cellular level. The barium ion can disrupt cellular ion balance, particularly affecting muscle function and nerve conduction. The thiocyanate ion's ability to interfere with iodine metabolism poses additional risks, particularly for thyroid hormone synthesis.

Case Studies and Research Findings

Several studies have documented the biological implications of barium thiocyanate:

- Toxicological Studies : A study highlighted that exposure to barium compounds can lead to significant health risks, including cardiovascular issues and respiratory failure in cases of acute ingestion . Long-term exposure has been linked to chronic health problems such as pneumoconiosis.

- Endocrine Disruption : Research has indicated that while barium thiocyanate does not exhibit clear endocrine-disrupting properties, its interference with thyroid function warrants further investigation into its long-term biological impacts .

- Analytical Applications : Barium thiocyanate is widely used in analytical chemistry as a reagent for detecting metal ions due to its ability to form colored precipitates. For example, it reacts with ferric ions to produce a blood-red precipitate, aiding in qualitative analysis.

Data Table: Summary of Biological Activities and Toxicity

| Parameter | Effect |

|---|---|

| Respiratory Effects | Airway irritation; potential respiratory failure |

| Gastrointestinal Effects | Severe irritation; muscle twitching; paralysis |

| Thyroid Function | Inhibition of iodine uptake; risk of hypothyroidism |

| Analytical Use | Reagent for metal ion detection |

| Acute Toxicity Symptoms | Vomiting, diarrhea, cardiac irregularities |

Propriétés

IUPAC Name |

barium(2+);dithiocyanate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Ba.3H2O/c2*2-1-3;;;;/h2*3H;;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVMWHWKIBOLMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].O.O.O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BaN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68016-36-4 | |

| Record name | Barium thiocyanate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068016364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARIUM THIOCYANATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T65E3UHC08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.